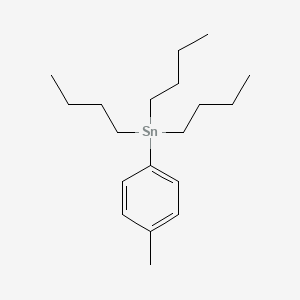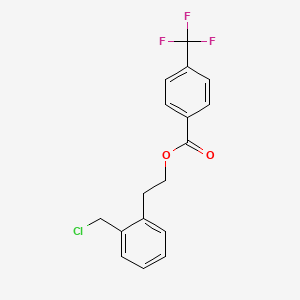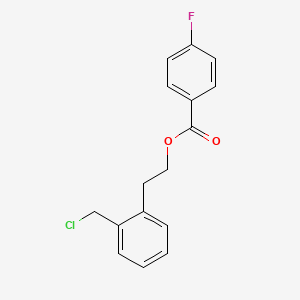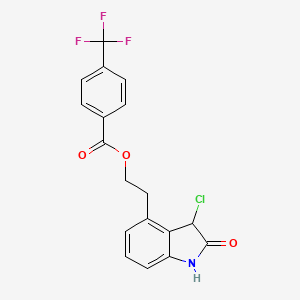
4-(Tributylstannyl)toluene
説明
4-(Tributylstannyl)toluene, also known as 4-(tributylstannyl)toluene, is an organic tin compound . It is a substance used in laboratory chemicals and for the manufacture of other substances .
Molecular Structure Analysis
The molecular formula of 4-(Tributylstannyl)toluene is C19H34Sn, and it has a molar mass of 381.18 . Further structural analysis would require more specific data or experimental results.科学的研究の応用
Chemical Spectroscopy and Compound Analysis :
- Blunden, Smith, Beynon, and Gillies (1981) studied the application of 4-(Tributylstannyl)toluene in chemical spectroscopy, particularly in Fourier-transform N.M.R. studies of di- and tri-butylstannyl ethers of carbohydrates. They reported the Sn-N.m.r. spectra for toluene solutions of various sugars, demonstrating the use of 4-(Tributylstannyl)toluene in detailed chemical analysis and compound characterization (Blunden et al., 1981).
Catalysis in Organic Synthesis :
- Nakano, Senda, and Miyamoto (2000) explored an alternative synthesis method involving 4-(Tributylstannyl)toluene. They found that a specific combination of catalysts effectively catalyzed the addition of tributyl(triethylgermyl)stannane to arylacetylenes, leading to the production of certain ethenes. This demonstrates the role of 4-(Tributylstannyl)toluene in facilitating important organic reactions (Nakano, Senda, & Miyamoto, 2000).
Materials Chemistry :
- Cariati, Bu, and Ford (2000) reported the use of 4-(Tributylstannyl)toluene in materials chemistry. They examined the isomerization between luminescent solids involving copper(I) iodide materials, where exposure to toluene led to significant changes in emission properties. This research provides insight into the application of 4-(Tributylstannyl)toluene in developing materials with specific luminescent properties (Cariati, Bu, & Ford, 2000).
Synthetic Applications in Chemistry :
- Thibonnet, Abarbri, Parrain, and Duchěne (1996) utilized 4-(Tributylstannyl)toluene in the synthesis of aryl iodolactones, demonstrating its utility in the transfer of a but-3-enoic acid synthon. This highlights the role of 4-(Tributylstannyl)toluene in the synthesis of complex organic molecules (Thibonnet et al., 1996).
Environmental Chemistry :
- Mu and Scow (1994) explored the effect of toluene on the biodegradation of trichloroethylene. While this study focuses more on toluene, it indirectly points to the potential environmental interactions and applications of related compounds like 4-(Tributylstannyl)toluene in soil microbial communities and biodegradation processes (Mu & Scow, 1994).
Safety and Hazards
特性
IUPAC Name |
tributyl-(4-methylphenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMWFAVHWCSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,5-dichlorophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B3041465.png)
![2-(4-aminobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazine-1-carbothioamide](/img/structure/B3041466.png)

![N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide](/img/structure/B3041469.png)
![3-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulphanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B3041470.png)
![2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide](/img/structure/B3041472.png)
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3041478.png)

![2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3041480.png)


![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)
